5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone

Medicinal Chemistry Organic Synthesis Fluorinated Building Blocks

For complex syntheses requiring orthogonal protection, this 2'-fluoro valerophenone features a 5,5-dimethyl-1,3-dioxane ring that acts as a latent aldehyde. This allows selective deprotection while the ketone remains intact, offering a strategic advantage over regioisomers (3'-fluoro, 4'-fluoro) or unprotected valerophenones. Ideal for SAR libraries and late-stage functionalization. Ensure supply chain reliability for your multi-step medicinal chemistry projects.

Molecular Formula C17H23FO3
Molecular Weight 294.36 g/mol
CAS No. 898786-12-4
Cat. No. B1360766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone
CAS898786-12-4
Molecular FormulaC17H23FO3
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C
InChIInChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
InChIKeyJBVMUMNRJNWKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone (CAS 898786-12-4): Chemical Profile and Sourcing Overview


5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone (CAS 898786-12-4), also referred to as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one, is a fluorinated valerophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane ring linked to a pentanone backbone bearing a 2'-fluoro-substituted phenyl group. Its molecular formula is C₁₇H₂₃FO₃, with a molecular weight of approximately 294.36 g/mol and a calculated LogP of 3.9679, indicating pronounced lipophilicity [1]. The compound is commercially available from multiple vendors in purities typically ranging from 95% to ≥98%, with recommended storage at 2–8°C sealed under dry conditions .

Why 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone Cannot Be Interchanged with In-Class Analogs


Substitution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone with other valerophenone derivatives introduces both regioisomeric and functional-group variability that fundamentally alters the compound's utility as a synthetic intermediate. The 2'-fluoro substitution pattern on the phenyl ring distinguishes this compound from its 3'-fluoro and 4'-fluoro regioisomers (CAS 898786-15-7 and 898786-18-0, respectively) , which exhibit distinct electronic and steric profiles that would affect reactivity in subsequent synthetic steps . Furthermore, the 5,5-dimethyl-1,3-dioxane moiety functions as a latent aldehyde protecting group—a feature absent in unprotected fluorovalerophenones such as 4'-fluorovalerophenone (CAS 29114-66-7) or 1-(4-fluorophenyl)pentan-1-one (CAS 709-24-0). The presence of this acetal protecting group enables orthogonal synthetic strategies that are not accessible with the free carbonyl derivatives, as the dioxane ring can be selectively deprotected to reveal a reactive aldehyde for further functionalization while the ketone remains intact [1]. Interchanging this compound with any of these analogs would therefore compromise the designed synthetic sequence, alter reaction selectivity, or require complete re-optimization of downstream steps.

Quantitative Differentiation of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone Against Key Comparators


Regioisomeric Fluorine Substitution: 2'-Fluoro vs. 3'-Fluoro vs. 4'-Fluoro Valerophenone Derivatives

The 2'-fluoro substitution on the phenyl ring of CAS 898786-12-4 confers a molecular geometry distinct from the 3'-fluoro (CAS 898786-15-7) and 4'-fluoro (CAS 898786-18-0) regioisomers . The SMILES notation Fc1ccccc1C(=O)CCCCC2OCC(C)(C)CO2 explicitly defines ortho-substitution on the aromatic ring relative to the ketone carbonyl, a structural feature that influences the compound's electronic environment and potential intermolecular interactions differently than meta- or para-substituted analogs . The ortho-fluorine atom creates a unique steric and electronic environment around the carbonyl group that cannot be replicated by the alternative regioisomers [1].

Medicinal Chemistry Organic Synthesis Fluorinated Building Blocks

Dioxane Acetal Protecting Group: Functional Differentiation from Unprotected Fluorovalerophenones

The 5,5-dimethyl-1,3-dioxane moiety in CAS 898786-12-4 functions as a masked aldehyde protecting group, a structural feature absent in simpler fluorovalerophenones such as 4'-fluorovalerophenone (CAS 29114-66-7, molecular weight 180.22 g/mol, C₁₁H₁₃FO) and 1-(4-fluorophenyl)pentan-1-one (CAS 709-24-0) . The dioxane acetal can be selectively cleaved under mild acidic conditions to reveal the corresponding aldehyde, enabling orthogonal functionalization strategies that are not feasible with the unprotected ketones [1]. The presence of the geminal dimethyl substituents on the dioxane ring further enhances hydrolytic stability relative to unsubstituted 1,3-dioxolane or 1,3-dioxane protecting groups, reducing premature deprotection during synthetic manipulations [1].

Synthetic Methodology Protecting Group Strategy Pharmaceutical Intermediates

Lipophilicity Profile: LogP Comparison with Non-Fluorinated and Non-Protected Analogs

CAS 898786-12-4 exhibits a calculated LogP of 3.9679 and polar surface area (PSA) of 35.53 Ų, reflecting substantial lipophilicity imparted by the combined contributions of the fluorine atom, the dimethyl-substituted dioxane ring, and the pentanone chain [1]. In comparison, the non-fluorinated analog 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-43-8) lacks the fluorine atom and possesses distinct partitioning behavior . The unprotected 4'-fluorovalerophenone (CAS 29114-66-7) has a lower calculated LogP of approximately 3.1986 and PSA of 17.07 Ų, indicating that the dioxane moiety contributes significantly to both lipophilicity and polar surface area [2]. These differences in physicochemical parameters may influence membrane permeability, metabolic stability, and chromatographic retention behavior in analytical or preparative applications [3].

ADME Prediction Medicinal Chemistry Drug Design

Commercial Purity Specifications and Vendor Availability for Procurement Planning

CAS 898786-12-4 is commercially available from multiple established chemical suppliers with documented purity specifications that enable procurement planning. Vendors include AKSci (min. purity 95%), CymitQuimica (purity 97%, Ref. 10-F208321), MolCore (NLT 98%, MDL MFCD03844244), Leyan (purity 98%, Cat. 1620218), and ChemScence (purity ≥98%, Cat. CS-0549557) . Storage conditions are uniformly specified as sealed, dry storage at 2–8°C for long-term stability . In contrast, the 3'-fluoro regioisomer (CAS 898786-15-7) and 4'-fluoro regioisomer (CAS 898786-18-0) are offered by a more limited set of suppliers with generally lower availability and less standardized purity documentation . The broader vendor network for the 2'-fluoro derivative suggests more reliable commercial access and competitive pricing for routine procurement.

Chemical Procurement Quality Specifications Supply Chain

Optimal Research and Industrial Application Scenarios for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone


Protected Aldehyde Building Block in Multi-Step Pharmaceutical Intermediate Synthesis

This compound serves as a protected aldehyde building block where the 5,5-dimethyl-1,3-dioxane moiety masks an aldehyde equivalent while the 2'-fluorophenyl ketone remains available for selective transformations. The dioxane acetal can be cleaved under mild acidic conditions to reveal the aldehyde for late-stage functionalization [1]. This orthogonal protection strategy is valuable for constructing complex molecular architectures in pharmaceutical intermediate synthesis where the aldehyde must remain protected during early-stage manipulations involving the ketone or aromatic ring. The 2'-fluoro substitution further modulates electronic properties, potentially influencing regioselectivity in subsequent aromatic substitution or cross-coupling reactions [2].

Regioisomerically Defined Scaffold for Fluorinated SAR Library Construction

The well-defined 2'-fluoro (ortho) substitution pattern makes this compound suitable for constructing structure-activity relationship (SAR) libraries exploring the positional effects of fluorine on biological target engagement. The ortho-fluorine creates a distinct electronic and steric environment compared to meta- and para-substituted regioisomers, which can translate to differential binding affinities, metabolic stability profiles, or off-target activities [1]. Systematic comparison across the three regioisomers (2'-fluoro, 3'-fluoro CAS 898786-15-7, 4'-fluoro CAS 898786-18-0) enables medicinal chemists to map the optimal fluorine placement for desired pharmacological properties [2].

Lipophilic Probe Compound for Method Development and Analytical Standardization

With a calculated LogP of 3.9679 and polar surface area of 35.53 Ų, this compound occupies a lipophilicity range that can serve as a reference standard for reversed-phase chromatographic method development [1]. The combination of fluorine (for potential LC-MS/MS detection sensitivity) and the UV-active aromatic ketone chromophore makes it analytically tractable. Its defined physicochemical profile supports its use as an internal standard or calibration compound in methods requiring a stable, well-characterized lipophilic small molecule [2].

Commercially Accessible Intermediate for Contract Research and Scale-Up Feasibility Studies

The compound's availability from multiple vendors at defined purity specifications (95–≥98%) makes it a practical choice for contract research organizations (CROs) and academic laboratories requiring reliable supply chains [1]. The documented storage conditions (sealed, dry, 2–8°C) provide clear handling guidelines, while the presence of an MDL number (MFCD03844244) facilitates ordering and inventory management [2]. This level of commercial documentation reduces procurement friction and supports feasibility assessments for projects where this scaffold may be scaled beyond milligram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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